[5-(2-Methylbutyl)-3-pyridyl]boronic acid
CAS No.:
Cat. No.: VC16705119
Molecular Formula: C10H16BNO2
Molecular Weight: 193.05 g/mol
* For research use only. Not for human or veterinary use.
![[5-(2-Methylbutyl)-3-pyridyl]boronic acid -](/images/structure/VC16705119.png)
Specification
Molecular Formula | C10H16BNO2 |
---|---|
Molecular Weight | 193.05 g/mol |
IUPAC Name | [5-(2-methylbutyl)pyridin-3-yl]boronic acid |
Standard InChI | InChI=1S/C10H16BNO2/c1-3-8(2)4-9-5-10(11(13)14)7-12-6-9/h5-8,13-14H,3-4H2,1-2H3 |
Standard InChI Key | PLJGJOXWDGOUJF-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=CN=C1)CC(C)CC)(O)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of [5-(2-Methylbutyl)-3-pyridyl]boronic acid combines a pyridine ring with a boronic acid (-B(OH)₂) group at the third position and a branched 2-methylbutyl chain at the fifth position. This substitution pattern introduces steric and electronic effects that influence its reactivity. The IUPAC name, [5-(2-methylbutyl)pyridin-3-yl]boronic acid, reflects this arrangement. The boronic acid group facilitates covalent interactions with diols and other nucleophiles, a property exploited in Suzuki-Miyaura cross-coupling reactions .
The compound’s molecular formula (C₁₀H₁₆BNO₂) and weight (193.05 g/mol) are consistent with its structural features. Comparative analysis with analogues such as 2-chloro-3-methylpyridine-5-boronic acid (C₆H₇BClNO₂, 171.39 g/mol) and brominated derivatives highlights the impact of substituents on physical and chemical properties . For instance, halogen substituents increase molecular weight and alter electronic density, whereas alkyl groups like 2-methylbutyl enhance hydrophobicity .
Synthesis Methods and Optimization
The synthesis of [5-(2-Methylbutyl)-3-pyridyl]boronic acid typically involves palladium-catalyzed cross-coupling reactions, leveraging methodologies detailed in academic and patent literature. A representative approach involves:
-
Functionalization of the pyridine ring: Introducing the 2-methylbutyl group via alkylation or Grignard reactions.
-
Boronic acid installation: Utilizing Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts such as Pd(dppf)Cl₂.
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–90°C | Higher yields at 85°C |
Catalyst (Pd(dppf)Cl₂) | 3 mol% | Prevents over-coupling |
Solvent | Anhydrous THF | Enhances boron transfer |
Reaction Time | 12–18 hours | Ensures completion |
Applications in Organic Synthesis and Medicinal Chemistry
Cross-Coupling Reactions
[5-(2-Methylbutyl)-3-pyridyl]boronic acid is pivotal in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and boronic acids. Its sterically demanding 2-methylbutyl group mitigates homocoupling, a common side reaction in less hindered analogues. For example, coupling with 4-bromoaniline produces biaryl structures foundational in pharmaceutical intermediates.
Medicinal Chemistry
The compound’s boronic acid moiety enables interactions with biological targets, particularly enzymes and receptors with diol-containing active sites. This property is exploited in protease inhibitor design, where boronic acids form reversible covalent bonds with catalytic serine residues . Preclinical studies highlight its potential in oncology, though specific therapeutic applications remain under investigation.
Table 2: Key Applications of [5-(2-Methylbutyl)-3-pyridyl]boronic Acid
Application | Mechanism | Example Use Case |
---|---|---|
Suzuki-Miyaura Coupling | Pd-catalyzed C–C bond | Synthesis of biphenyls |
Protease Inhibition | Covalent serine binding | Anticancer drug design |
Sensor Development | Diol complexation | Glucose detection |
Spectral Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct signals for the pyridine ring (δ 8.2–8.5 ppm), boronic acid protons (δ 7.1–7.3 ppm), and the 2-methylbutyl chain (δ 0.9–1.6 ppm). ¹¹B NMR confirms boronic acid presence with a peak near δ 30 ppm, while ¹³C NMR resolves carbon environments of the heterocycle and alkyl group.
Mass Spectrometry (MS)
High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 193.05 (M⁺), with fragmentation patterns corresponding to loss of -B(OH)₂ (m/z 138) and subsequent cleavage of the alkyl chain.
Table 3: Spectral Data for [5-(2-Methylbutyl)-3-pyridyl]boronic Acid
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (400 MHz, DMSO) | δ 8.4 (d, 1H), 7.2 (s, 2H) | Pyridine H, B–OH |
¹¹B NMR | δ 30.5 | Boronic acid |
HRMS | 193.05 (M⁺) | Molecular ion |
Comparative Analysis with Structural Analogues
Halogen-Substituted Derivatives
2-Chloro-3-methylpyridine-5-boronic acid (C₆H₇BClNO₂) and its brominated counterpart (C₆H₇BBrNO₂) demonstrate reduced steric bulk compared to [5-(2-Methylbutyl)-3-pyridyl]boronic acid, enabling faster coupling kinetics but increased susceptibility to protodeboronation .
Electronic Effects
The electron-donating 2-methylbutyl group stabilizes the boronic acid through inductive effects, enhancing its stability in protic solvents relative to electron-withdrawing substituents .
Table 4: Comparative Properties of Pyridineboronic Acid Derivatives
Compound | Molecular Weight | Substituent | Reactivity in Suzuki Reaction |
---|---|---|---|
[5-(2-Methylbutyl)-3-pyridyl]boronic acid | 193.05 | 2-Methylbutyl | Moderate, high stability |
2-Chloro-3-methylpyridine-5-boronic acid | 171.39 | Chlorine | High, low stability |
B-(6-Bromo-5-methyl-3-pyridinyl)boronic acid ester | 316.00 | Bromine, ester | Low, specialized applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume